molecular formula C12H22ClNO2 B1397321 2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride CAS No. 1220038-28-7

2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride

Cat. No.: B1397321
CAS No.: 1220038-28-7
M. Wt: 247.76 g/mol
InChI Key: MPFUHBQYBAYIDB-UHFFFAOYSA-N
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Description

2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride is a chemical compound with the molecular formula C12H22ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride typically involves the reaction of piperidine with cyclobutanecarboxylic acid or its derivatives. One common method is the esterification of cyclobutanecarboxylic acid with 2-(2-piperidinyl)ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Piperidinyl)ethyl acetate
  • 2-(2-Piperidinyl)ethyl butyrate
  • 2-(2-Piperidinyl)ethyl propionate

Uniqueness

2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to other piperidine derivatives. This uniqueness makes it valuable for specific applications where the cyclobutane ring’s rigidity and steric effects are advantageous .

Properties

IUPAC Name

2-piperidin-2-ylethyl cyclobutanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c14-12(10-4-3-5-10)15-9-7-11-6-1-2-8-13-11;/h10-11,13H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFUHBQYBAYIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC(=O)C2CCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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